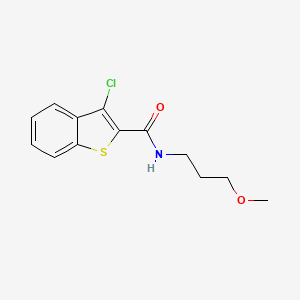![molecular formula C13H14N4O4 B14958563 N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine CAS No. 879762-83-1](/img/structure/B14958563.png)
N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine is a compound that belongs to the class of benzotriazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzotriazinone core, which is a tricyclic structure containing nitrogen atoms, and a glycine moiety, which is an amino acid.
Méthodes De Préparation
The synthesis of N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine can be achieved through various synthetic routes. One common method involves the reaction of 1,2,3-benzotriazin-4(3H)-one with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon).
Applications De Recherche Scientifique
N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and diabetes.
Mécanisme D'action
The mechanism of action of N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine involves its interaction with specific molecular targets and pathways. The benzotriazinone core can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine can be compared with other benzotriazinone derivatives, such as:
N-1H-benzimidazol-2-yl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: This compound has a similar structure but includes a benzimidazole moiety instead of glycine.
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate: This derivative has an acetate group instead of the butanoyl and glycine moieties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
879762-83-1 |
|---|---|
Formule moléculaire |
C13H14N4O4 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]acetic acid |
InChI |
InChI=1S/C13H14N4O4/c18-11(14-8-12(19)20)6-3-7-17-13(21)9-4-1-2-5-10(9)15-16-17/h1-2,4-5H,3,6-8H2,(H,14,18)(H,19,20) |
Clé InChI |
OTEICTHGRAIPPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC(=O)O |
Solubilité |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14958487.png)

![ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14958510.png)
![(6-chloro-4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14958513.png)
![1-(4-chlorophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958516.png)
![3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B14958523.png)
![3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14958527.png)
![N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine](/img/structure/B14958537.png)
![3-(3,3-dimethyl-2-oxobutoxy)-6H-benzo[c]chromen-6-one](/img/structure/B14958552.png)
![4-methyl-3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14958559.png)

![2-chloro-N-[3-(diethylamino)-3-oxopropyl]benzamide](/img/structure/B14958568.png)
![3-benzyl-5-hydroxy-4,7-dimethyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one](/img/structure/B14958570.png)
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14958573.png)
